3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrido-triazine core with a fluorophenyl group and two methyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-fluoroaniline and 2,4-pentanedione can be used, followed by cyclization with hydrazine hydrate to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine
Uniqueness
3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
121845-78-1 |
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Molecular Formula |
C14H11FN4 |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C14H11FN4/c1-8-7-12-13(9(2)16-8)17-14(19-18-12)10-3-5-11(15)6-4-10/h3-7H,1-2H3 |
InChI Key |
CCDSSJHYLBLXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)N=C(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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